Parathyroid hormone fragment 44-68 (human), commonly referred to as Pth(44-68)(human), is a peptide derived from the human parathyroid hormone. This specific fragment plays a significant role in various biological processes, particularly in calcium regulation and bone metabolism. The complete sequence of this peptide is H-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH, and it has a molecular formula of C117H199N41O41 with a molecular weight of approximately 2836.08 g/mol .
Pth(44-68)(human) is synthesized from the larger parathyroid hormone, which is produced in the parathyroid glands located in the neck. The fragment is often used in research and clinical applications due to its specific biological activity related to calcium homeostasis and its potential therapeutic implications.
Pth(44-68)(human) can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
Solid-Phase Peptide Synthesis (SPPS):
Recombinant DNA Technology:
These methods ensure high purity and yield of Pth(44-68)(human) for research and therapeutic use .
The synthesis process often involves protecting groups for amino acids to prevent unwanted reactions during assembly. After synthesis, high-performance liquid chromatography (HPLC) is typically employed for purification, ensuring that the final product meets required specifications for purity and activity .
Pth(44-68)(human) consists of 25 amino acids, which contribute to its three-dimensional structure crucial for biological function. The specific sequence allows for interactions with receptors involved in calcium signaling pathways.
Pth(44-68)(human) participates in several biochemical reactions, primarily involving receptor binding and activation of downstream signaling pathways related to calcium mobilization and bone remodeling.
Technical Details:
The mechanism of action of Pth(44-68)(human) involves binding to the parathyroid hormone receptor (PTHR), which activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within target cells.
This increase in cAMP activates protein kinase A (PKA), leading to phosphorylation of various proteins involved in:
Pth(44-68)(human) exists as a white powder or lyophilized form when purified. It is typically stored under controlled conditions to maintain stability.
Key chemical properties include:
Relevant data indicates that handling should be done with care due to potential degradation under harsh conditions .
Pth(44-68)(human) has several scientific uses:
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, traditionally studied for its full-length (1-84) bioactive form and N-terminal (1-34) signaling domain. The mid-region fragment PTH(44-68)(human) represents a physiologically significant proteolytic cleavage product with distinct biological properties. Unlike the N-terminal fragment that activates the PTH1R receptor to stimulate bone turnover and renal calcium reabsorption, PTH(44-68) exhibits no calcemic activity but demonstrates important immunomodulatory functions and diagnostic relevance. This fragment has emerged as a valuable biomarker in metabolic bone disorders and iron homeostasis pathologies, with its elevation strongly correlating with osteoarticular manifestations in conditions like genetic hemochromatosis and calcium pyrophosphate dihydrate (CPPD) crystal deposition disease [1] [2]. Research indicates that the 44-68 sequence contains a highly hydrophilic pentapeptide epitope that confers antibody recognition specificity, making it valuable for immunoassay development and epitope mapping studies [3] [6]. This review examines the biological context, discovery history, and structural immunology of this understudied yet clinically significant PTH fragment.
The parathyroid hormone system operates through complex proteolytic processing that generates multiple circulating fragments with differential biological activities:
Unlike the N-terminal fragment that rapidly activates G-protein signaling through PTH1R, PTH(44-68) circulates as a stable degradation product with no direct involvement in acute calcium regulation. However, clinical studies demonstrate that elevated serum PTH(44-68) levels occur in approximately one-third of untreated genetic hemochromatosis patients without abnormalities in PTH(1-84) or serum calcium [1]. This elevation positively correlates with serum ferritin levels and the number of damaged joints, suggesting a pathological role in osteoarticular complications of iron overload syndromes. The fragment's biological significance extends beyond passive degradation, as multivariate analyses reveal PTH(44-68) as an independent predictor of joint damage progression alongside age and ferritin levels [1] [2].
Table 1: Biological Characteristics of Major PTH Fragments
Fragment | Receptor Binding | Calcemic Activity | Pathological Associations |
---|---|---|---|
PTH(1-84) | PTH1R (high affinity) | Yes | Primary hyperparathyroidism, renal osteodystrophy |
PTH(1-34) | PTH1R (full activation) | Yes | Used therapeutically in osteoporosis (Teriparatide) |
PTH(44-68) | No known receptor | No | Genetic hemochromatosis, CPPD crystal deposition disease |
The significance of PTH(44-68) emerged from clinical investigations into osteoarticular complications in metabolic disorders. A landmark 1999 study published in Arthritis & Rheumatism first documented elevated PTH(44-68) levels in genetic hemochromatosis patients with joint pathology. This research involved 210 patients with liver iron overload syndromes and established three critical findings: First, approximately 33% of untreated patients showed elevated PTH(44-68) without abnormalities in intact PTH or calcium homeostasis. Second, a strong positive correlation (r=0.72, P<0.001) existed between serum PTH(44-68) and ferritin levels. Third, multivariate analysis identified PTH(44-68) as an independent predictor of joint damage alongside age and ferritin [1]. This established the fragment as a novel biomarker connecting iron metabolism with bone pathology.
Subsequent research in 2008 expanded the clinical relevance to idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease. This study demonstrated significantly elevated PTH(44-68) levels in 29% of CPPD patients compared to age- and sex-matched controls (Z = -4.664, P < 0.0001), despite normal PTH(1-84), calcium, phosphorus, and ferritin levels [2]. Intriguingly, the research identified menopausal status as a modifying factor, with postmenopausal women showing negative correlations between PTH(44-68) and transferrin saturation. This suggested an interaction between iron metabolism and sex hormones in regulating this fragment's pathophysiology. The consistent elevation across two distinct disorders—iron overload and crystal arthropathy—indicates that PTH(44-68) serves as a sensitive indicator of metabolic stress on mineral homeostasis.
Table 2: Key Historical Studies on PTH(44-68)
Study | Population | Key Findings | Clinical Significance |
---|---|---|---|
Arthritis Rheum 1999 [1] | 210 patients with liver iron overload | • 33% elevation in untreated patients• Correlation with ferritin (P<0.001)• Independent predictor of joint damage | Established link between iron overload, PTH fragments, and arthropathy |
J Rheumatol 2008 [2] | 42 idiopathic CPPD patients vs 67 controls | • 29% elevation in patients• Significant increase vs controls (P<0.0001)• Menopause modifies iron metabolism interactions | Extended significance to crystal deposition diseases |
The 44-68 region of human parathyroid hormone contains specific hydrophilic sequences that determine its immunogenic properties. Epitope mapping studies using synthetic pentapeptides revealed that antibodies against PTH(44-68) consistently target a single pentapeptide sequence within this fragment, regardless of the animal species immunized [3] [6]. This immunodominant epitope exhibits exceptional hydrophilicity and unique amino acid composition not found in other regions of the hormone. When researchers synthesized multiple pentapeptides spanning the 44-68 sequence and tested them using enzyme-linked immunosorbent assays (ELISA), all anti-PTH(44-68) antibodies demonstrated binding exclusively to this hydrophilic pentapeptide [3].
The identification of this linear epitope has significant implications for immunoassay development and diagnostic applications. Unlike conformational epitopes that depend on three-dimensional structure, linear epitopes maintain immunoreactivity even in denatured fragments, making them ideal targets for detecting proteolytic fragments like PTH(44-68). This explains why PTH(44-68) can be reliably measured in clinical specimens despite the presence of numerous other PTH fragments. The hydrophilicity of this epitope enhances its solvent accessibility and antibody recognition efficiency, contributing to the high sensitivity of immunoassays targeting this region. Similar principles apply to other hormone fragments, as demonstrated in chorionic gonadotropin research where hydrophilic regions dominated antibody responses [6]. This epitope conservation across species underscores its fundamental role in the immune recognition of PTH fragments.
Table 3: Characteristics of the Immunodominant Epitope in PTH(44-68)
Characteristic | Significance | Experimental Evidence |
---|---|---|
Hydrophilicity | Enhances solvent accessibility and antibody binding | Synthetic peptide binding assays showing exclusive recognition |
Sequence specificity | Unique to PTH(44-68) region | Antibodies raised against full fragment bind only this pentapeptide |
Linear configuration | Maintains immunoreactivity in denatured fragments | ELISA reactivity with peptidyl-resin complexes |
Conservation | Consistent across immunized species | Same epitope recognized by antibodies from different animal species |
The molecular architecture of this epitope exemplifies how localized hydrophilicity governs immunological specificity in peptide hormones. The charged residues within the pentapeptide create electrostatic complementarity with antibody paratopes, while the linear nature ensures consistent detection in immunoassays regardless of protein folding. This property has proven crucial for clinical detection of PTH(44-68) in pathological states, enabling the correlations with iron overload and joint pathology discussed earlier. The epitope's stability also facilitates its measurement in various immunoassay formats, contributing to its utility as a biomarker in metabolic bone and joint disorders [1] [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7